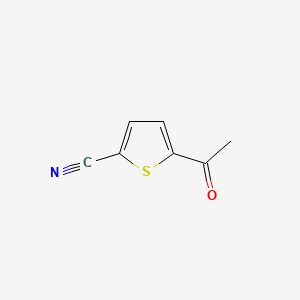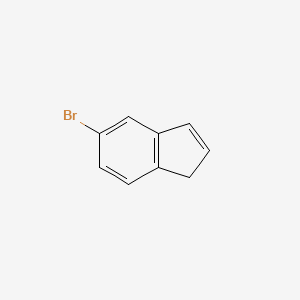![molecular formula C9H7BrF3NO B1273356 2-Brom-N-[2-(Trifluormethyl)phenyl]acetamid CAS No. 2557-04-2](/img/structure/B1273356.png)
2-Brom-N-[2-(Trifluormethyl)phenyl]acetamid
Übersicht
Beschreibung
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide (BTFMA) is a small molecule organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. BTFMA has been found to have several unique properties that make it an attractive target for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“2-Brom-N-[2-(Trifluormethyl)phenyl]acetamid” ist wertvoll bei der Synthese verschiedener organischer Verbindungen . Es spielt eine entscheidende Rolle bei der Erleichterung der Produktion einer breiten Palette von Verbindungen .
Katalysator für Reaktionen
Diese Verbindung wirkt als Katalysator für zahlreiche Reaktionen . Es kann dazu beitragen, chemische Reaktionen zu beschleunigen, ohne dabei im Prozess verbraucht zu werden .
Bildung eines Bromoniumion-Zwischenprodukts
Im Bereich der organischen Synthese beinhaltet diese Verbindung die Bildung eines Bromoniumion-Zwischenprodukts . Dieses Zwischenprodukt ist anfällig für den Angriff durch ein Nukleophil, wie z. B. eine Carbonsäure, was zum gewünschten Produkt führt .
Oxidation von Alkoholen
“this compound” zeigt hervorragende katalytische Eigenschaften bei der Oxidation von Alkoholen zu Aldehyden und Ketonen . Dies ist ein Schlüsselprozess bei der Herstellung vieler organischer Verbindungen .
Synthese von Polymermaterialien
Diese Verbindung kann auch bei der Synthese verschiedener organischer Verbindungen, einschließlich Polymermaterialien, verwendet werden . Polymere haben eine Vielzahl von Anwendungen, von Verpackungsmaterialien bis hin zu High-Tech-Teilen .
Pharmazeutische Forschung
Eine Studie hat seine Anwendung bei der Synthese eines Schlüsselzwischenprodukts des Antitumormittels Sorafenib gezeigt. Dies unterstreicht seine Bedeutung in der pharmazeutischen Forschung.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide may also interact with various biological targets.
Mode of Action
The compound’s trifluoromethyl group has been shown to exhibit a significant range of partial charges as a function of polarity, which could influence its interaction with targets .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 28206 and LogP value of 3.68830 suggest that it may have suitable lipophilicity for membrane permeability, which could influence its bioavailability.
Result of Action
The compound’s trifluoromethyl group has been shown to exhibit a significant range of 19f nmr chemical shifts, which could be indicative of its effects on the local dielectric and magnetic shielding environment .
Action Environment
The action of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide can be influenced by environmental factors. For instance, the compound’s trifluoromethyl group exhibits a significant range of partial charges as a function of polarity (solvent), suggesting that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment .
Biochemische Analyse
Biochemical Properties
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions . The nature of these interactions often involves the formation of resonance-stabilized carbocations, which can further react with other biomolecules. Additionally, the trifluoromethyl group in the compound can influence the chemical shift sensitivity in NMR studies, making it a valuable probe for studying protein conformations .
Cellular Effects
The effects of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with proteins and enzymes involved in cellular signaling, leading to alterations in gene expression patterns . These changes can subsequently impact cellular metabolism, potentially leading to variations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been observed to participate in free radical reactions, where it loses the N-bromo atom, forming a succinimidyl radical . This radical can then interact with other biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can cause burns by all exposure routes, indicating its corrosive nature . Over time, the degradation of the compound can lead to the formation of by-products that may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can cause toxic or adverse effects, including severe damage to tissues and organs . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, the trifluoromethyl group in the compound can affect the chemical shift sensitivity in NMR studies, providing insights into the metabolic pathways it participates in .
Transport and Distribution
The transport and distribution of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of the compound within specific tissues can also impact its overall activity and function .
Subcellular Localization
The subcellular localization of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOUZQGLRKVPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392264 | |
| Record name | Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-04-2 | |
| Record name | Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
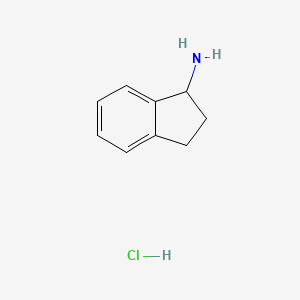

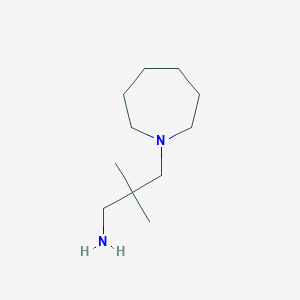


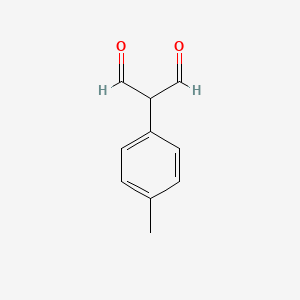
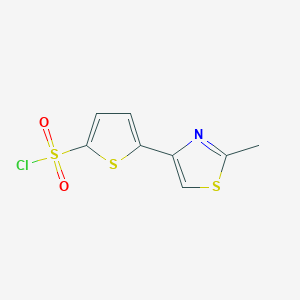
![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)

